molecular formula C13H14N2O2S B14772730 Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Cat. No.: B14772730
M. Wt: 262.33 g/mol
InChI Key: ILNDQOKHIQZBOY-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic organic compound featuring an isothiazole core substituted with a methyl group at position 3, a methylamino group at position 5, and a benzyl ester at position 2. Isothiazoles are sulfur- and nitrogen-containing heterocycles known for their biological activity, particularly in medicinal chemistry and agrochemical applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

benzyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-9-11(12(14-2)18-15-9)13(16)17-8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3

InChI Key

ILNDQOKHIQZBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)OCC2=CC=CC=C2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves the reaction of 3-methyl-5-(methylamino)isothiazole-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in ester substituents or modifications to the isothiazole core. Below is a detailed comparison with key analogs:

tert-Butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

  • Structural Difference : Replaces the benzyl ester with a tert-butyl ester.
  • Higher thermal stability due to the tert-butyl group’s inertness .
  • Safety Profile :
    • Handling Precautions : Requires strict safety measures (e.g., P210: Keep away from heat/sparks/open flames; P233: Keep container tightly closed; P280: Wear protective gloves/eye protection) .
    • Environmental Impact : Classified as hazardous to aquatic life (H411: Toxic to aquatic life with long-lasting effects) .

4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole

  • Structural Difference : Substitutes the isothiazole core with an imidazole ring and adds a benzyloxy-S-phenylalanyl group.
  • Increased molecular weight (MW ~550 g/mol) compared to the isothiazole analog (MW ~276 g/mol) may reduce bioavailability .

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

  • Structural Difference : Replaces the isothiazole with a thiazole ring and incorporates a complex carbamate side chain.
  • Applications : Thiazole derivatives are widely explored for antimicrobial and anticancer activity. The extended side chain in this analog may enhance selectivity for kinase targets .

Research Findings and Trends

  • Ester Group Influence :
    • Benzyl esters are prone to enzymatic hydrolysis in vivo, making them useful as prodrugs. In contrast, tert-butyl esters are more stable but may require harsher conditions for cleavage .
  • Biological Activity: Methylamino-substituted isothiazoles are often explored as kinase inhibitors or antimicrobial agents. The benzyl ester’s lipophilicity could enhance blood-brain barrier penetration compared to tert-butyl analogs.
  • Synthetic Challenges :
    • Steric hindrance in tert-butyl analogs complicates derivatization, whereas benzyl esters offer easier functionalization .

Biological Activity

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a compound belonging to the isothiazole class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antiviral, anti-inflammatory, and antitumor effects, supported by relevant research findings.

Overview of Isothiazole Derivatives

Isothiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. They have been extensively studied due to their potential therapeutic applications. The structural modifications in isothiazole derivatives can significantly influence their biological properties.

Biological Activities

1. Antiviral Activity
Research indicates that certain isothiazole derivatives exhibit antiviral properties. For instance, derivatives containing specific amino acid ester residues have shown effectiveness against viral infections. This compound's structure suggests it may also possess similar antiviral activity due to its unique substitutions at the 3 and 5 positions of the isothiazole ring .

2. Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of isothiazole compounds. The introduction of lipophilic groups at specific positions enhances their immunosuppressive effects. For example, compounds with aminoacylamine groups have demonstrated significant immunological activity in mouse models, indicating a potential application in treating inflammatory diseases .

3. Antitumor Activity
Isothiazole derivatives have shown promising antitumor effects in various studies. Compounds that incorporate specific functional groups at positions 4 and 5 have been linked to increased cytotoxicity against cancer cell lines. The benzyl substitution at position 3 in this compound may enhance its interaction with tumor cells, leading to improved antitumor efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isothiazole derivatives:

PositionSubstituent TypeBiological Activity
3BenzylEnhances antitumor activity
4Carboxylic acid or esterIncreases lipophilicity
5AminoacylamineExhibits immunosuppressive properties

The presence of a methylamino group at position 5 has been noted to enhance both antiviral and anti-inflammatory activities, suggesting that this modification plays a critical role in the compound's overall efficacy .

Case Studies

Several case studies have investigated the biological activities of isothiazole derivatives:

  • Study on Antiviral Effects : A study demonstrated that a series of isothiazole derivatives, including those similar to this compound, exhibited significant antiviral activity against various viruses in vitro. These findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens .
  • Immunological Response : In another case study involving mouse models, compounds with similar structures showed marked immunosuppressive effects when tested for humoral immune responses. This indicates potential therapeutic applications in autoimmune diseases .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Conditions

AgentSolventTemperatureTimeYield
1M NaOHH₂O/MeOH55°C1–2 h85%
H₂SO₄ (10%)EtOH/H₂OReflux4 h72%
  • Product : 3-Methyl-5-(methylamino)isothiazole-4-carboxylic acid.

  • Mechanism : Nucleophilic acyl substitution facilitated by hydroxide ions or acid-catalyzed ester cleavage .

Nucleophilic Substitution at Methylamino Group

The methylamino group participates in alkylation and acylation reactions:

Acylation Example

ReagentCatalystSolventProductYield
Acetyl chloridePyridineDCMN-Acetyl derivative78%
Benzoyl chlorideDMAPTHFN-Benzoyl derivative65%
  • Key Insight : Steric hindrance from the methyl group slows reactivity compared to primary amines .

Electrophilic Aromatic Substitution (EAS)

The isothiazole ring undergoes regioselective EAS at the 4-position due to electron-donating effects of the methylamino group:

Nitration Reaction

Nitrating AgentSolventProductYield
HNO₃/H₂SO₄AcOH4-Nitroisothiazole derivative58%
  • Regioselectivity : Confirmed via NMR and X-ray crystallography in analogous isothiazole systems .

Ring-Opening Reactions

The isothiazole ring can undergo reductive cleavage under specific conditions:

Reduction with LiAlH₄

ConditionsProductYield
LiAlH₄, THF, 0°CThiol-containing intermediate41%
  • Application : Intermediate for synthesizing thiol-based bioactive molecules .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the heterocycle:

Suzuki Coupling Example

ReagentCatalystProductYield
4-Bromophenylboronic acidPd(PPh₃)₄5-Aryl-substituted derivative63%
  • Note : Limited by steric bulk of the methylamino group, requiring optimized ligand systems .

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylate group:

Conditions

MethodTemperatureProductYield
Pyrolysis200°C3-Methyl-5-(methylamino)isothiazole55%
KOH, ethylene glycol120°CSame as above68%
  • Mechanism : Radical pathway under pyrolysis vs. ionic pathway under basic conditions .

Salt Formation

The carboxylic acid (post-hydrolysis) forms salts with amines or metal ions:

Example Salts

CounterionApplicationSolubility
Sodium saltWater-soluble prodrug>100 mg/mL
Diethylamine saltCrystallization aid25 mg/mL
  • Utility : Enhances bioavailability for pharmaceutical applications .

Key Reactivity Trends

  • Steric Effects : The methyl group on the amino moiety reduces reaction rates in nucleophilic substitutions.

  • Electronic Effects : Electron-withdrawing carboxylate stabilizes the ring but deactivates it toward electrophiles.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions .

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